B602766 CXL017 CAS No. 1063714-11-3

CXL017

Número de catálogo: B602766
Número CAS: 1063714-11-3
Clave InChI: BGJFEKXALPJEGN-XVFCMESISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Novel Bcl-2 protein antagonist selectively targeting MDR malignancies;  High Quality Biochemicals for Research Uses

Aplicaciones Científicas De Investigación

Cancer Treatment and Drug Resistance

CXL017 has shown promise in cancer treatment, particularly in addressing multidrug resistance (MDR), a significant challenge in cancer therapy. Studies have indicated that this compound exhibits selective cytotoxicity towards multidrug-resistant cancer cells. For instance, this compound was found to selectively suppress the growth of tumors derived from MDR cancer cell lines in vivo. Additionally, cancer cells exposed to this compound failed to develop stable resistance to it, unlike their response to other chemotherapy agents. This is particularly notable in the context of acute myeloid leukemia (AML), where this compound showed the potential to resensitize cells to standard therapies (Das et al., 2013), (Xing et al., 2012), (Hermanson et al., 2012).

Molecular Mechanisms and Protein Targeting

Research has revealed insights into the molecular mechanisms by which this compound operates. It appears to affect the balance of proteins in cancer cells, such as modulating the levels of Mcl-1 and Bax, which are implicated in drug resistance. The alteration of endoplasmic reticulum (ER) calcium content by this compound is another mechanism contributing to its efficacy in overcoming MDR in cancer treatment (Das et al., 2013), (Hermanson et al., 2012).

Interaction with Other Cancer Therapies

Further studies have demonstrated that this compound exhibits synergy with classical SERCA inhibitors, indicating its potential in combination therapies for MDR cancers. This synergistic effect suggests a unique mode of interaction with the SERCA, which plays a crucial role in cancer cell survival and drug resistance (Bleeker et al., 2013).

Structural Analysis

X-ray crystallography has been employed to determine the structure of SERCA in complex with this compound. This structural information provides a deeper understanding of how this compound inhibits SERCA and its distinct binding mechanism compared to other inhibitors, paving the way for further development of this class of anti-cancer agents (Lee et al., 2016).

Propiedades

Número CAS

1063714-11-3

InChI

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1

Clave InChI

BGJFEKXALPJEGN-XVFCMESISA-N

SMILES

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N

Sinónimos

Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CXL017
Reactant of Route 2
CXL017
Reactant of Route 3
CXL017
Reactant of Route 4
CXL017
Reactant of Route 5
CXL017
Reactant of Route 6
CXL017

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.